4,4,4-Trifluoro-2-phenylbutan-1-ol
CAS No.: 1896927-22-2
Cat. No.: VC3128174
Molecular Formula: C10H11F3O
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1896927-22-2 |
|---|---|
| Molecular Formula | C10H11F3O |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 4,4,4-trifluoro-2-phenylbutan-1-ol |
| Standard InChI | InChI=1S/C10H11F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
| Standard InChI Key | VFBNNGSGBPUOIS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)CO |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)CO |
Introduction
4,4,4-Trifluoro-2-phenylbutan-1-ol is a fluorinated organic compound that features a trifluoromethyl group (CF₃) and a phenyl ring (C₆H₅) attached to a butan-1-ol backbone. Its molecular formula is C₁₁H₁₃F₃O, and it is characterized by the presence of three fluorine atoms on the fourth carbon of the butane chain. This unique structure contributes to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Pathways
-
Reduction of Amides or Nitriles: One common method involves the reduction of amides or nitriles to alcohols using appropriate reducing agents.
-
Hydrolysis of Esters: Another approach could involve the hydrolysis of esters derived from the trifluoromethyl group.
Applications and Research Findings
While specific biological activities of 4,4,4-Trifluoro-2-phenylbutan-1-ol are not extensively documented, compounds with similar structures have been explored for their potential in medicinal chemistry. The trifluoromethyl group can enhance interactions with biological targets, making such compounds interesting for pharmacological research.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Phenylbutan-2-ol | Lacks trifluoromethyl group | Simpler structure without fluorination effects |
| 4,4,4-Trifluoro-2-phenylbutan-1-amine | Contains an amino group instead of hydroxyl | Different reactivity and potential biological activity |
| 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-ol | Different backbone and methyl substitution | Altered chemical properties and potential applications |
Safety and Handling
Handling 4,4,4-Trifluoro-2-phenylbutan-1-ol requires proper safety precautions due to its potential reactivity and toxicity. It is essential to consult safety data sheets (SDS) for specific handling instructions, including protective equipment and disposal methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume